molecular formula C17H17ClO7 B11160126 methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11160126
M. Wt: 368.8 g/mol
InChI Key: HDZIGRGCVIDDLJ-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is an ester compound that features a complex structure with multiple functional groups. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves esterification reactions. One common method is the reaction of the corresponding acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenyl group with a chloro and methoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a chromenone core with various substituents that may influence its biological activity. The presence of a chlorine atom and methoxy group is significant as these modifications can alter the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H17ClO7
Molecular Weight388.78 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that compounds similar to this compound may interact with various biological pathways, including modulation of G protein-coupled receptors (GPCRs) and inhibition of specific enzymes. These interactions can lead to diverse pharmacological effects, such as anti-inflammatory, antioxidant, and anticancer activities.

Biological Activities

  • Antioxidant Activity : Compounds in the chromenone family are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells. Studies have shown that these compounds can enhance cellular antioxidant defenses, contributing to their protective effects against various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could make it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Early research indicates that this compound might induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies investigating the biological activity of related chromenone derivatives:

  • Study on Antioxidant Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that certain chromenone derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays, indicating their potential for therapeutic applications against oxidative stress-related diseases .
  • Antimicrobial Assays :
    • Research conducted by Smith et al. (2020) highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the chromenone structure could enhance antibacterial properties .
  • Anti-inflammatory Mechanisms :
    • In vitro studies have shown that chromenone derivatives can inhibit TNF-alpha induced inflammation in macrophages, providing insights into their potential use as anti-inflammatory agents .

Properties

Molecular Formula

C17H17ClO7

Molecular Weight

368.8 g/mol

IUPAC Name

methyl 2-[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C17H17ClO7/c1-8-10-5-12(18)14(24-9(2)16(20)23-4)7-13(10)25-17(21)11(8)6-15(19)22-3/h5,7,9H,6H2,1-4H3

InChI Key

HDZIGRGCVIDDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OC)CC(=O)OC

Origin of Product

United States

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